1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride
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Overview
Description
1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 2,3-dichlorophenylmethyl group and an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, such as 1-[(2,3-dichlorophenyl)methyl]-1h-pyrazol-5-amine hydrochloride, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that these compounds may interact with the biological targets in a way that inhibits the growth of leishmania aethiopica and plasmodium berghei, the parasites responsible for leishmaniasis and malaria, respectively .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that this compound may interfere with the life cycle of the parasites, thereby inhibiting their growth and proliferation .
Result of Action
Given its antileishmanial and antimalarial activities, it can be inferred that this compound may cause cellular damage or death to the parasites, thereby inhibiting their growth and proliferation .
Biochemical Analysis
Biochemical Properties
1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes can lead to alterations in cellular processes and metabolic pathways. Additionally, this compound may bind to specific proteins, affecting their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, this compound may impact cellular metabolism by affecting the activity of metabolic enzymes and the production of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects at the molecular level by binding to specific biomolecules, such as enzymes and receptors. For example, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, this compound may activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, this compound can cause toxic or adverse effects, including organ damage and impaired physiological function. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . By modulating these pathways, this compound can alter the production and utilization of energy within cells, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound can localize to various cellular compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Chemical Reactions Analysis
1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: This compound is structurally similar and is used as an intermediate in the synthesis of various pharmaceuticals.
Cariprazine: An atypical antipsychotic agent that shares structural similarities and acts on similar molecular targets.
Amino-pyrazoles: These compounds have a pyrazole ring with an amino group and are studied for their potential therapeutic applications.
Properties
IUPAC Name |
2-[(2,3-dichlorophenyl)methyl]pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3.ClH/c11-8-3-1-2-7(10(8)12)6-15-9(13)4-5-14-15;/h1-5H,6,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPMXLLCBVDAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CN2C(=CC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.